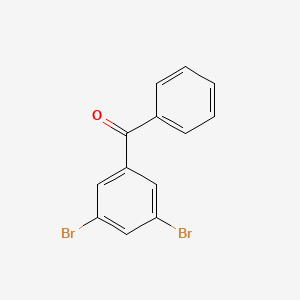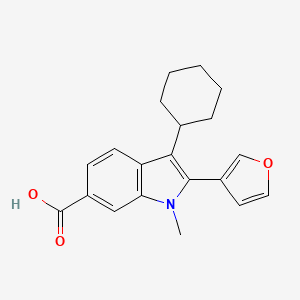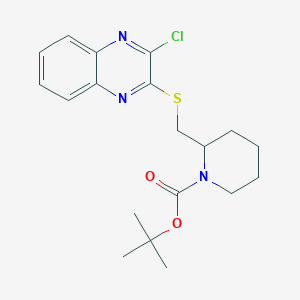
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate
- Klicken Sie auf QUICK INQUIRY, um ein Angebot von unserem Expertenteam zu erhalten.
- Mit qualitativ hochwertigen Produkten zu einem WETTBEWERBSFÄHIGEN Preis können Sie sich mehr auf Ihre Forschung konzentrieren.
Übersicht
Beschreibung
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate is an organic compound that features a trifluoromethyl group attached to an amino group, which is further connected to a benzoate ester
Vorbereitungsmethoden
Synthetic Routes and Reaction Conditions
The synthesis of Methyl 4-(ethyl(trifluoromethyl)amino)benzoate typically involves the following steps:
Nitration: The starting material, methyl benzoate, undergoes nitration to introduce a nitro group at the para position.
Reduction: The nitro group is then reduced to an amino group using a reducing agent such as iron powder in the presence of hydrochloric acid.
Alkylation: The amino group is alkylated with ethyl trifluoromethylamine under basic conditions to yield the final product.
Industrial Production Methods
Industrial production of this compound may involve similar steps but on a larger scale, utilizing continuous flow reactors and optimized reaction conditions to ensure high yield and purity. The use of catalysts and advanced purification techniques such as crystallization and chromatography may also be employed.
Analyse Chemischer Reaktionen
Types of Reactions
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate can undergo various chemical reactions, including:
Oxidation: The trifluoromethyl group can be oxidized to form trifluoromethyl sulfoxides or sulfones.
Reduction: The ester group can be reduced to the corresponding alcohol using reducing agents like lithium aluminum hydride.
Substitution: The amino group can participate in nucleophilic substitution reactions, forming derivatives with different substituents.
Common Reagents and Conditions
Oxidation: Reagents such as hydrogen peroxide or m-chloroperbenzoic acid.
Reduction: Lithium aluminum hydride or sodium borohydride.
Substitution: Alkyl halides or acyl chlorides under basic or acidic conditions.
Major Products Formed
Oxidation: Trifluoromethyl sulfoxides or sulfones.
Reduction: Methyl 4-(ethyl(trifluoromethyl)amino)benzyl alcohol.
Substitution: Various substituted derivatives depending on the reagents used.
Wissenschaftliche Forschungsanwendungen
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate has several applications in scientific research:
Chemistry: Used as a building block in the synthesis of more complex molecules, particularly those containing trifluoromethyl groups which are known for their stability and bioactivity.
Biology: Investigated for its potential as a bioactive compound, particularly in the development of new pharmaceuticals.
Medicine: Explored for its potential therapeutic effects, including anti-inflammatory and anticancer properties.
Industry: Utilized in the development of new materials with unique properties, such as increased thermal stability and resistance to degradation.
Wirkmechanismus
The mechanism of action of Methyl 4-(ethyl(trifluoromethyl)amino)benzoate involves its interaction with specific molecular targets and pathways:
Molecular Targets: The trifluoromethyl group can enhance the compound’s ability to interact with biological targets, such as enzymes and receptors, by increasing its lipophilicity and metabolic stability.
Pathways Involved: The compound may modulate various signaling pathways, including those involved in inflammation and cell proliferation, through its interaction with specific proteins and enzymes.
Vergleich Mit ähnlichen Verbindungen
Similar Compounds
Methyl 4-(trifluoromethyl)benzoate: Lacks the ethylamino group but shares the trifluoromethyl and benzoate ester functionalities.
Ethyl 4-(trifluoromethyl)benzoate: Similar structure but with an ethyl ester instead of a methyl ester.
Methyl 4-(ethylamino)benzoate: Contains an ethylamino group but lacks the trifluoromethyl group.
Uniqueness
Methyl 4-(ethyl(trifluoromethyl)amino)benzoate is unique due to the presence of both the trifluoromethyl and ethylamino groups, which confer distinct chemical and biological properties. The trifluoromethyl group enhances the compound’s stability and bioactivity, while the ethylamino group allows for further functionalization and interaction with biological targets.
Eigenschaften
Molekularformel |
C11H12F3NO2 |
|---|---|
Molekulargewicht |
247.21 g/mol |
IUPAC-Name |
methyl 4-[ethyl(trifluoromethyl)amino]benzoate |
InChI |
InChI=1S/C11H12F3NO2/c1-3-15(11(12,13)14)9-6-4-8(5-7-9)10(16)17-2/h4-7H,3H2,1-2H3 |
InChI-Schlüssel |
KAKVSDDWXJHJND-UHFFFAOYSA-N |
Kanonische SMILES |
CCN(C1=CC=C(C=C1)C(=O)OC)C(F)(F)F |
Herkunft des Produkts |
United States |
Haftungsausschluss und Informationen zu In-Vitro-Forschungsprodukten
Bitte beachten Sie, dass alle Artikel und Produktinformationen, die auf BenchChem präsentiert werden, ausschließlich zu Informationszwecken bestimmt sind. Die auf BenchChem zum Kauf angebotenen Produkte sind speziell für In-vitro-Studien konzipiert, die außerhalb lebender Organismen durchgeführt werden. In-vitro-Studien, abgeleitet von dem lateinischen Begriff "in Glas", beinhalten Experimente, die in kontrollierten Laborumgebungen unter Verwendung von Zellen oder Geweben durchgeführt werden. Es ist wichtig zu beachten, dass diese Produkte nicht als Arzneimittel oder Medikamente eingestuft sind und keine Zulassung der FDA für die Vorbeugung, Behandlung oder Heilung von medizinischen Zuständen, Beschwerden oder Krankheiten erhalten haben. Wir müssen betonen, dass jede Form der körperlichen Einführung dieser Produkte in Menschen oder Tiere gesetzlich strikt untersagt ist. Es ist unerlässlich, sich an diese Richtlinien zu halten, um die Einhaltung rechtlicher und ethischer Standards in Forschung und Experiment zu gewährleisten.





![7-(Chloromethyl)-2-ethyl-2-azaspiro[4.4]nonane](/img/structure/B13975844.png)


![2-(5-Bromobenzo[d]thiazol-2-yl)acetonitrile](/img/structure/B13975875.png)






![6-Cyclopropyl-1,6-diazaspiro[3.4]octan-2-one](/img/structure/B13975921.png)
